REACTION_CXSMILES
|
ClS(O)(=O)=O.[N+:6]([C:9]1[CH:25]=[CH:24][CH:23]=[CH:22][C:10]=1[O:11]/[C:12](=[CH:17]\[C:18]([O:20]C)=O)/[C:13]([O:15][CH3:16])=[O:14])([O-:8])=[O:7].[N+](C1C=CC=CC=1O/C(=C/C(OC)=O)/C(OC)=O)([O-])=O>>[N+:6]([C:9]1[C:10]2[O:11][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:17][C:18](=[O:20])[C:22]=2[CH:23]=[CH:24][CH:25]=1)([O-:8])=[O:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(O/C(/C(=O)OC)=C\C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(O/C(/C(=O)OC)=C/C(=O)OC)C=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction container equipped with a stirrer, a cooling tube
|
Type
|
ADDITION
|
Details
|
After completion of addition
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction solution
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C=C(OC21)C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |